Stereochemical Differentiation: (3S) vs. (3R) Diastereomer Binding Affinity Implication from NK‑3 Receptor Patent SAR
The target compound carries the (3S) absolute configuration at the pyrrolidine ring. The Hoffmann‑La Roche N‑benzylpyrrolidine patent family demonstrates that for compounds of generic formula (I) encompassing the target scaffold, diastereomers with opposite configuration at the pyrrolidine 3‑position exhibit substantially different NK‑3 receptor binding affinities, with (3S)‑configured representatives consistently showing the higher potency at the human NK‑3 receptor [1]. While compound‑specific Ki values for the target compound are not disclosed in the patent, the SAR tables across multiple exemplified series establish that inversion of the pyrrolidine stereocenter from (S) to (R) reduces NK‑3 binding affinity by 10‑ to 100‑fold depending on the substitution pattern [1]. This diastereoselectivity pattern makes the target (3S,2S) diastereomer the biologically relevant stereoisomer for NK‑3 pharmacology studies, whereas procurement of the (3R,2S) diastereomer (CAS 1401668‑93‑6) would yield a compound with substantially attenuated target engagement.
| Evidence Dimension | NK-3 receptor binding affinity (diastereoselectivity ratio) |
|---|---|
| Target Compound Data | Predicted to be the high-affinity diastereomer based on (3S)-configured N‑benzylpyrrolidine SAR [1] |
| Comparator Or Baseline | (3R,2S) diastereomer (CAS 1401668-93-6): predicted 10‑ to 100‑fold lower NK‑3 affinity based on class SAR [1] |
| Quantified Difference | Approximately 10‑ to 100‑fold difference in NK‑3 binding affinity favoring the (3S) diastereomer; exact fold‑difference is substitution‑dependent and not separately reported for this pair |
| Conditions | Human NK‑3 receptor binding assay; HEK293 or CHO cells expressing recombinant human NK‑3 receptor; radioligand displacement with [³H]‑neurokinin B or [¹²⁵I]‑MePhe⁷‑NKB; conditions generalized from Hoffmann‑La Roche patent family [1] |
Why This Matters
Procuring the correct diastereomer is essential for meaningful SAR interpretation; using the (3R,2S) diastereomer would give the false impression of weak NK‑3 activity and derail lead optimization campaigns.
- [1] Knust, H.; Nettekoven, M.; Ratni, H.; Riemer, C.; Bissantz, C. Pyrrolidine Derivatives. U.S. Patent 8,618,303 B2, December 31, 2013. Assignee: Hoffmann‑La Roche Inc. View Source
